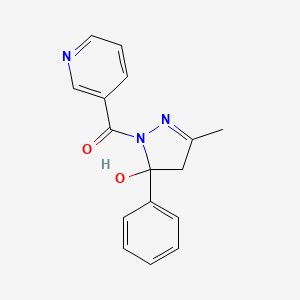![molecular formula C29H28O4 B4935638 1,1'-[1,5-pentanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4935638.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(3-phenoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[1,5-pentanediylbis(oxy)]bis(3-phenoxybenzene), commonly known as PBOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and electronics. PBOP is a bisphenol derivative that is synthesized through a multi-step process involving the reaction of phenoxybenzene with pentane diol, followed by etherification.
作用机制
The mechanism of action of PBOP is not yet fully understood. However, studies have shown that PBOP can interact with various biological molecules, including proteins, enzymes, and DNA. These interactions can lead to changes in the structure and function of these molecules, which can have significant biological effects.
Biochemical and Physiological Effects
PBOP has been shown to have various biochemical and physiological effects. In vitro studies have shown that PBOP can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter signaling. PBOP has also been shown to have anti-inflammatory and antioxidant effects, which make it a potential therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
PBOP has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, PBOP also has some limitations, such as its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on PBOP. One area of interest is the development of PBOP-based materials for use in various applications, such as electronics, catalysis, and biomedical devices. Another area of interest is the investigation of the biological effects of PBOP, including its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to understand the mechanism of action of PBOP and its interactions with biological molecules.
合成方法
PBOP synthesis involves a multi-step process that starts with the reaction of phenoxybenzene with pentane diol in the presence of a catalyst. The resulting product is then subjected to etherification to obtain PBOP. The synthesis of PBOP is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
PBOP has been extensively studied for its potential applications in various fields of scientific research. In the field of materials science, PBOP has been used as a building block for the synthesis of various polymers and copolymers. These materials have shown promising properties, such as high thermal stability, mechanical strength, and resistance to chemical degradation.
In the field of electronics, PBOP has been used as a dielectric material in the fabrication of thin-film transistors and organic light-emitting diodes. PBOP-based materials have shown excellent dielectric properties, such as high capacitance and low dielectric loss, which make them ideal for use in these applications.
属性
IUPAC Name |
1-phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O4/c1-4-12-24(13-5-1)32-28-18-10-16-26(22-28)30-20-8-3-9-21-31-27-17-11-19-29(23-27)33-25-14-6-2-7-15-25/h1-2,4-7,10-19,22-23H,3,8-9,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEVQMBJXDEENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCOC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4935562.png)

![3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride](/img/structure/B4935568.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methylpropanamide](/img/structure/B4935576.png)
![(3S*)-1-ethyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B4935577.png)
![1-{[6-(4-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4935585.png)
![cyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4935590.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methanol](/img/structure/B4935591.png)

![N-(2,3-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B4935611.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B4935619.png)
![(1S*,4S*)-2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4935626.png)
![ethyl N-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B4935657.png)
![4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4935663.png)